Tert-butyl (S)-(1-(4-bromo-2-fluorophenyl)ethyl)carbamate

Catalog No.
S14032152
CAS No.
M.F
C13H17BrFNO2
M. Wt
318.18 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Tert-butyl (S)-(1-(4-bromo-2-fluorophenyl)ethyl)ca...

Product Name

Tert-butyl (S)-(1-(4-bromo-2-fluorophenyl)ethyl)carbamate

IUPAC Name

tert-butyl N-[(1S)-1-(4-bromo-2-fluorophenyl)ethyl]carbamate

Molecular Formula

C13H17BrFNO2

Molecular Weight

318.18 g/mol

InChI

InChI=1S/C13H17BrFNO2/c1-8(16-12(17)18-13(2,3)4)10-6-5-9(14)7-11(10)15/h5-8H,1-4H3,(H,16,17)/t8-/m0/s1

InChI Key

SHQAHUJQKFOGMF-QMMMGPOBSA-N

Canonical SMILES

CC(C1=C(C=C(C=C1)Br)F)NC(=O)OC(C)(C)C

Isomeric SMILES

C[C@@H](C1=C(C=C(C=C1)Br)F)NC(=O)OC(C)(C)C

Tert-butyl (S)-(1-(4-bromo-2-fluorophenyl)ethyl)carbamate is a specialized organic compound classified under carbamates. Its structure features a tert-butyl group attached to a carbamate moiety, which is further linked to an ethyl group substituted with a 4-bromo-2-fluorophenyl group. This compound is notable for its potential applications in medicinal chemistry and organic synthesis due to its unique structural characteristics.

The molecular formula of tert-butyl (S)-(1-(4-bromo-2-fluorophenyl)ethyl)carbamate is C13H16BrFNO2, and its molecular weight is approximately 304.18 g/mol. The compound exhibits properties typical of carbamates, including moderate solubility in organic solvents and stability under various conditions.

, primarily involving nucleophilic substitutions and coupling reactions. Notably, it can undergo:

  • Palladium-Catalyzed Cross-Coupling Reactions: This compound can react with aryl halides in the presence of palladium catalysts to form more complex structures. For instance, the reaction of tert-butyl carbamate with various aryl halides has been extensively studied for synthesizing N-Boc-protected anilines .
  • Hydrolysis Reactions: In the presence of water or aqueous acids, the carbamate bond can be hydrolyzed to yield the corresponding amine and alcohol, which is a common reaction pathway for carbamates .

Tert-butyl (S)-(1-(4-bromo-2-fluorophenyl)ethyl)carbamate exhibits biological activity that may be relevant in pharmaceutical applications. The presence of the bromo and fluoro substituents enhances its potential as a bioactive molecule. Compounds with similar structures have shown activity against various biological targets, including enzymes and receptors involved in disease pathways.

Preliminary studies suggest that derivatives of tert-butyl carbamate can exhibit anti-inflammatory and analgesic properties, making them candidates for further pharmacological evaluation .

The synthesis of tert-butyl (S)-(1-(4-bromo-2-fluorophenyl)ethyl)carbamate can be achieved through several methods:

  • Direct Carbamation: This involves reacting tert-butyl chloroformate with an amine derived from 1-(4-bromo-2-fluorophenyl)ethylamine under basic conditions.
  • Curtius Rearrangement: Starting from an acyl azide derived from the corresponding carboxylic acid, followed by rearrangement and subsequent trapping with an amine .
  • Phase-Transfer Catalysis: Utilizing phase-transfer catalysts to facilitate the alkylation of a protected amine followed by carbamation .

These methods allow for variations in yield and purity depending on reaction conditions such as temperature, solvent choice, and catalyst type.

Tert-butyl (S)-(1-(4-bromo-2-fluorophenyl)ethyl)carbamate has several applications:

  • Pharmaceuticals: Its derivatives are being explored for potential therapeutic uses due to their biological activity.
  • Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules, particularly in the development of new drugs.
  • Agricultural Chemicals: Similar compounds have been utilized in developing agrochemicals due to their efficacy against pests and diseases .

Interaction studies involving tert-butyl (S)-(1-(4-bromo-2-fluorophenyl)ethyl)carbamate focus on its binding affinity to biological targets. These studies typically assess:

  • Enzyme Inhibition: Evaluating how effectively the compound inhibits specific enzymes related to disease processes.
  • Receptor Binding: Investigating interactions with receptors that mediate physiological responses.

Such studies are crucial for understanding the pharmacokinetics and pharmacodynamics of this compound.

Several compounds share structural similarities with tert-butyl (S)-(1-(4-bromo-2-fluorophenyl)ethyl)carbamate. Here are some notable examples:

Compound NameStructureUnique Features
Tert-butyl carbamateC5H11NO2Basic structure without aromatic substitution
N-Boc-protected phenethylamineC11H15NO2Contains a phenethylamine backbone
4-Bromo-N-Boc-anilineC13H14BrNAniline derivative with bromine substitution

Uniqueness of Tert-butyl (S)-(1-(4-bromo-2-fluorophenyl)ethyl)carbamate:
This compound is distinguished by its specific combination of a bromo and fluoro substituent on the aromatic ring, which may enhance its biological activity compared to simpler derivatives like tert-butyl carbamate or N-Boc-protected phenethylamines.

XLogP3

3.6

Hydrogen Bond Acceptor Count

3

Hydrogen Bond Donor Count

1

Exact Mass

317.04267 g/mol

Monoisotopic Mass

317.04267 g/mol

Heavy Atom Count

18

Dates

Last modified: 08-10-2024

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